4-Nitrophenylrhamnoside
Overview
Description
4-Nitrophenyl α-L-rhamnopyranoside is a colorimetric substrate for naringinase. Upon hydrolysis by the α-rhamnosidase subunit of naringinase, 4-nitrophenol is released which can be quantified by colorimetric detection at 405 nm as a measure of naringinase α-rhamnosidase activity. 4-Nitrophenyl α-L-rhamnopyranoside has been used in the detection of naringinase α-rhamnosidase activity in various bacteria.
Scientific Research Applications
Environmental Impact and Biodegradation
- 4-Nitrophenol, a related compound to 4-Nitrophenylrhamnoside, has been studied for its environmental impact, particularly as a contaminant. It's used in manufacturing explosives, pharmaceuticals, pesticides, and dyes. Research indicates its potential for toxicity in methanogenic systems and its degradation by bacteria like Rhodococcus opacus SAO101 (Haghighi Podeh, Bhattacharya, & Qu, 1995) (Kitagawa, Kimura, & Kamagata, 2004).
Analytical Methods
- This compound, through its 4-nitrophenol component, is used in analytical methods like ion-pair HPLC for quantitation in biological studies, indicating its utility in biochemistry and pharmacology (Almási, Fischer, & Perjési, 2006).
Catalysis and Detection Applications
- Research involving 4-nitrophenol, a component of this compound, includes its use in developing catalysts for the reduction of nitro compounds and sensors for environmental monitoring. These studies contribute to environmental science and materials engineering (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020) (Chakraborty et al., 2021).
Environmental Health and Toxicology
- The compound's impact on environmental health, specifically its role as an endocrine disruptor and its effects on aquatic ecosystems, has been a significant area of study. This research informs environmental policy and health sciences (Tang et al., 2016) (Zieris, Feind, & Huber, 1988).
Mechanism of Action
Target of Action
4-Nitrophenylrhamnoside, also known as 4-Nitrophenyl-alpha-L-rhamnoside, is primarily a substrate for the enzyme α-L-rhamnosidase . This enzyme plays a crucial role in the hydrolysis of rhamnose residues in various natural compounds .
Mode of Action
The compound interacts with α-L-rhamnosidase, which catalyzes its hydrolysis. This enzymatic reaction results in the production of 4-nitrophenol .
Biochemical Pathways
It’s known that the compound serves as a substrate in the enzymatic reactions involving α-l-rhamnosidase .
Pharmacokinetics
Its solubility in ethanol is reported to be between 4900-5100 mg/mL , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the production of 4-nitrophenol, which can be measured spectrophotometrically at 405 nm . This makes this compound a useful tool in biochemical assays to measure the activity of α-L-rhamnosidase .
Action Environment
It’s known that the compound is stable at a storage temperature of -20°c .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILIDCGSXCGACV-UOAXWKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172314 | |
Record name | 4-Nitrophenylrhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18918-31-5 | |
Record name | 4-Nitrophenylrhamnoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018918315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenylrhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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